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Compound of Interest

Compound Name: 2-Aminoimidazoline

Cat. No.: B100083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a pivotal structural motif in medicinal chemistry,

recognized for its presence in a wide array of biologically active compounds. This guide

provides a comprehensive overview of its core structure, physicochemical properties,

synthesis, and its significant role in modulating key signaling pathways, making it a valuable

pharmacophore in modern drug discovery.

Core Structure and Physicochemical Properties
The 2-aminoimidazoline ring is a five-membered heterocycle featuring two nitrogen atoms

within the ring and an exocyclic amino group at the 2-position. This arrangement confers upon

it a cyclic guanidine structure, which is largely responsible for its chemical and biological

properties. The guanidinium group is highly basic and typically protonated at physiological pH,

allowing it to engage in strong hydrogen bonding and electrostatic interactions with biological

targets.

The physicochemical properties of the unsubstituted 2-aminoimidazoline core are

summarized below. These parameters are crucial for predicting the molecule's behavior in

biological systems, including its absorption, distribution, metabolism, and excretion (ADME)

profile.
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Property Value Reference

Molecular Formula C₃H₅N₃ [1]

Molecular Weight 83.09 g/mol [1]

pKa 15.06 ± 0.10 (Predicted) [2]

LogP -0.59 to -0.3 [1][3]

PSA (Polar Surface Area) 54.70 Å² [3]

Density 1.3 ± 0.1 g/cm³ [3]

Boiling Point 313.1 ± 25.0 °C at 760 mmHg [3]

Flash Point 168.9 ± 10.4 °C [3]

Synthesis of the 2-Aminoimidazoline Core
The construction of the 2-aminoimidazoline ring can be achieved through various synthetic

strategies. A common and effective method involves the condensation reaction between an α-

haloketone or its equivalent and a guanidine derivative. This approach allows for the

introduction of diverse substituents on the imidazoline ring, enabling the exploration of

structure-activity relationships (SAR).

A generalized workflow for the synthesis and characterization of 2-aminoimidazoline
derivatives is depicted below. This process typically starts with the synthesis of the core

structure, followed by purification and comprehensive structural and biological characterization.
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General workflow for synthesis and evaluation.

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been developed using deep

eutectic solvents (DESs) as a green reaction medium.[4] This method involves the

heterocyclodehydration process between α-chloroketones and guanidine derivatives.

Materials:

α-Chloroketone derivative (1.0 mmol)
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Guanidine derivative (1.2 mmol)

Choline chloride (ChCl)

Urea or Glycerol

Stirring apparatus and heating mantle

Procedure:

Preparation of Deep Eutectic Solvent (DES): A mixture of choline chloride and urea (or

glycerol) in a 1:2 molar ratio is heated gently with stirring until a clear, homogeneous liquid is

formed.

Reaction Setup: To the prepared DES, add the α-chloroketone derivative (1.0 mmol) and the

guanidine derivative (1.2 mmol).

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100

°C) for 4-6 hours under an air atmosphere.[4] The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

For triaryl-substituted 2-aminoimidazoles, the product often precipitates directly from the

DES mixture.[4] The solid product is then isolated by filtration, washed with cold water, and

can be further purified by crystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure and purity of the synthesized compound are confirmed using

spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

This greener synthesis approach offers advantages such as reduced reaction times, avoidance

of volatile and toxic organic solvents, and simplified product isolation procedures.[4]

Biological Activity and Signaling Pathways
The 2-aminoimidazoline scaffold is a privileged structure that interacts with a variety of

biological targets. Its derivatives are known to exhibit a broad spectrum of pharmacological

activities, including antimicrobial, anticancer, and antihypertensive effects.[5][6][7] A significant
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portion of its biological activity stems from its ability to act as an agonist or antagonist at

adrenergic and imidazoline receptors.

Many 2-aminoimidazoline-containing compounds are potent agonists of α2-adrenergic

receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation,

inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels. This signaling cascade is crucial in the regulation of various physiological processes,

including blood pressure control and neurotransmitter release.

The activation of presynaptic α2-adrenergic receptors in the central nervous system reduces

the release of norepinephrine, leading to a sympatholytic effect. This mechanism is the basis

for the antihypertensive action of drugs like clonidine.[8][9]
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α2-Adrenergic receptor signaling pathway.

In addition to α-adrenergic receptors, compounds with an imidazoline core structure can also

bind to specific imidazoline binding sites (I-receptors).[10] These are classified into I1, I2, and

I3 subtypes. The I1 receptor, in particular, is implicated in the central regulation of blood

pressure.[10] Drugs that selectively target I1 receptors over α2-adrenergic receptors may offer

antihypertensive efficacy with a more favorable side-effect profile.[11]

Applications in Drug Development
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The versatility of the 2-aminoimidazoline core has led to its incorporation into numerous

clinically significant drugs and investigational agents.

Antihypertensives: Clonidine and guanfacine are classic examples of α2-adrenergic agonists

containing the 2-aminoimidazoline moiety, used in the treatment of hypertension.[8][9]

Anticancer Agents: Novel 2-amino-1-arylidenaminoimidazoles have been synthesized and

shown to act as microtubule-destabilizing agents with oral anticancer activity.[6]

Antimicrobial Agents: The 2-aminoimidazole scaffold is found in marine natural products with

potent antibiofilm activity.[3][12] Synthetic derivatives are being explored as adjuvants to

traditional antibiotics, particularly against multidrug-resistant bacteria.[13]

Antiprotozoal Agents: Bis(2-aminoimidazoline) compounds have demonstrated potent in

vivo activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium

falciparum.[14]

Enzyme Inhibitors: Derivatives have been designed as inhibitors for various enzymes,

including human arginase I, which is a target for diseases like asthma and cardiovascular

disorders.[15]

The continued exploration of the 2-aminoimidazoline scaffold promises to yield new

therapeutic agents with improved efficacy and novel mechanisms of action for a wide range of

diseases. Its unique combination of structural rigidity, basicity, and hydrogen bonding capability

ensures its place as a cornerstone in the design of future pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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